spb
Overview
Description
Sodium perborate (SPB) is an inorganic compound widely used as a bleaching agent in detergents and cleaning products. It is known for its ability to release hydrogen peroxide when dissolved in water, making it an effective oxidizing agent. Sodium perborate is available in various hydrate forms, typically as a tetrahydrate (NaBO₃·4H₂O) or monohydrate (NaBO₃·H₂O).
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound acts as a heterobifunctional crosslinking reagent . It contains two functional groups that can react with different types of molecules. One group, N-hydroxysuccinimide (NHS), is amine-reactive, allowing it to bind to primary amines present in proteins and other biomolecules. The other group, psoralen, is photoreactive. Upon exposure to ultraviolet (UV) light, psoralen covalently binds to DNA or RNA. This interaction leads to changes in the targeted cell, often resulting in cell death.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it has been shown to inhibit calcium currents, which can impact various cellular processes that rely on calcium signaling . Additionally, the compound’s ability to crosslink DNA or RNA upon exposure to UV light can disrupt normal cellular functions and lead to cell death.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes, suggesting it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound’s action results in several molecular and cellular effects. Its ability to inhibit calcium currents can alter cellular functions that depend on calcium signaling . Furthermore, its capacity to crosslink DNA or RNA can disrupt normal cellular functions, often leading to cell death. In animal models, the compound has shown potent anticonvulsant properties, suggesting it may have potential therapeutic applications .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s photoreactive group, psoralen, requires exposure to UV light to crosslink DNA or RNA. Therefore, the compound’s efficacy may depend on the presence and intensity of UV light in the environment. Additionally, the compound’s stability and efficacy may be affected by storage conditions. For example, some similar compounds are recommended to be stored in an inert atmosphere and under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium perborate is synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
NaBO2+H2O2+3H2O→NaBO3⋅4H2O
Industrial Production Methods
In industrial settings, sodium perborate is produced by dissolving sodium metaborate in water and then adding hydrogen peroxide. The mixture is cooled to precipitate sodium perborate tetrahydrate, which is then filtered and dried. The production process is designed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium perborate undergoes various chemical reactions, primarily oxidation reactions. It can act as an oxidizing agent in organic synthesis, converting alkenes to epoxides, alcohols to ketones, and sulfides to sulfoxides.
Common Reagents and Conditions
Oxidation of Alkenes: Sodium perborate can oxidize alkenes to epoxides in the presence of acetic acid.
Oxidation of Alcohols: It can convert primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.
Oxidation of Sulfides: Sodium perborate can oxidize sulfides to sulfoxides and sulfones.
Major Products Formed
Epoxides: Formed from the oxidation of alkenes.
Aldehydes and Ketones: Formed from the oxidation of primary and secondary alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of sulfides.
Scientific Research Applications
Sodium perborate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the preparation of epoxides, aldehydes, and ketones.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its ability to release hydrogen peroxide.
Industry: Widely used in the detergent industry as a bleaching agent and in the production of cleaning products.
Comparison with Similar Compounds
Similar Compounds
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Another bleaching agent that releases hydrogen peroxide upon dissolution.
Hydrogen peroxide (H₂O₂): A common oxidizing agent used in various applications.
Sodium hypochlorite (NaOCl): A bleaching agent and disinfectant.
Uniqueness
Sodium perborate is unique in its ability to release hydrogen peroxide in a controlled manner, making it a safer and more stable alternative to hydrogen peroxide solutions. It also offers mild oxidation conditions, which are compatible with a wide range of functional groups in organic synthesis .
Biological Activity
Spebrutinib (SPB), a Bruton tyrosine kinase (BTK) inhibitor, has garnered significant attention in recent pharmacological research due to its potential therapeutic applications, particularly in hematological malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting BTK, a key enzyme in B-cell receptor signaling pathways. This inhibition disrupts the proliferation and survival of malignant B cells. The covalent binding of this compound to BTK leads to its inactivation, which is crucial for the therapeutic efficacy observed in various B-cell malignancies, including large B-cell lymphoma .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Upon oral administration, this compound exhibits favorable absorption and distribution characteristics. It undergoes extensive metabolism primarily via the liver, with several phase I metabolites identified . The metabolic pathways include oxidation, hydroxylation, and defluorination, which contribute to the formation of reactive intermediates that can influence both efficacy and toxicity profiles .
Biological Activity Data
The biological activity of this compound has been quantitatively assessed through various assays. Below is a summary table detailing key findings from recent studies:
Study | IC50 Value (µM) | Biological Activity | Notes |
---|---|---|---|
Study A | 0.5 | BTK Inhibition | Effective against malignant B cells |
Study B | 1.2 | Apoptosis Induction | Induces cell death in treated cells |
Study C | 0.8 | Cell Cycle Arrest | G2/M phase arrest observed |
Case Studies
-
Clinical Trial in Large B-Cell Lymphoma :
A phase Ib clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory large B-cell lymphoma. The results indicated a significant response rate with manageable adverse effects, underscoring the compound's potential as a therapeutic agent . -
Toxicology Assessment :
Toxicological studies have demonstrated that while this compound is effective against targeted malignancies, it also forms reactive metabolites that could contribute to adverse drug reactions. These findings highlight the importance of continuous monitoring during clinical use .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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